2-Amino-5-methylphenylboronic acid
Description
2-Amino-5-methylphenylboronic acid is a boronic acid derivative characterized by an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position on the benzene ring. Its molecular formula is C₇H₁₀BNO₂, and it is commonly utilized as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal and materials chemistry . The compound is often stabilized as its pinacol ester (this compound pinacol ester) to enhance shelf life and reduce hydration equilibria .
Properties
IUPAC Name |
(2-amino-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCGZZYTNWAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of this compound pinacol ester with an appropriate reagent to yield the desired boronic acid. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
2-Amino-5-methylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 2-amino-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The biological and chemical behavior of phenylboronic acids is highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -CF₃, -F) significantly increase acidity and stabilize boronate anions, enhancing reactivity in aqueous media .
- Electron-donating groups (e.g., -NH₂, -CH₃) reduce acidity and may limit applications in pH-dependent systems.
- Ortho-substituted amino groups (as in this compound) can form intramolecular hydrogen bonds with the boronic acid group, influencing solubility and tautomerism .
Antimicrobial Activity
While this compound lacks reported antimicrobial data, its analogs exhibit varying efficacy:
Key Observations:
- Cyclization to benzoxaborole is critical for antifungal activity . The methyl and amino substituents in this compound may sterically hinder cyclization, reducing efficacy.
- Fluorinated analogs (e.g., 2-fluoro-5-aminophenylboronic acid) show enhanced membrane permeability due to lipophilic -F groups .
Biological Activity
2-Amino-5-methylphenylboronic acid (C₇H₉BNO₂) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both an amino group and a boronic acid moiety, which allows for versatile interactions with biological targets.
- Molecular Formula : C₇H₉BNO₂
- Molecular Weight : 151.96 g/mol
- Functional Groups : Amino group (-NH₂), Boronic acid (-B(OH)₂)
Biological Activity
Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications. Here are some key findings:
- Enzyme Inhibition : Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This property has implications in cancer therapy and other diseases where protease activity is dysregulated.
- Anticancer Potential : Studies have shown that compounds with boronic acid functionalities can modulate signaling pathways involved in cancer progression. For instance, they may interfere with the activity of bromodomain proteins, which are implicated in various cancers .
- Binding Affinity Studies : Interaction studies demonstrate that this compound has a significant binding affinity to certain biological targets, which is crucial for optimizing its therapeutic efficacy.
The mechanism of action for this compound likely involves:
- Targeting Enzymes : By binding to specific enzymes, it may inhibit their activity, thereby affecting downstream signaling pathways.
- Modulating Protein Interactions : The compound's ability to interact with bromodomains suggests it could alter protein-protein interactions critical for cellular function and survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study explored the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Table 2: Comparative Analysis of Boronic Acids
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₇H₉BNO₂ | Exhibits enzyme inhibition and anticancer activity |
| 3-Amino-4-methylphenylboronic Acid | C₇H₉BNO₂ | More basic; primarily used in coupling reactions |
| 4-Methylphenylboronic Acid | C₇H₉BNO₂ | Lacks amino group; less versatile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
